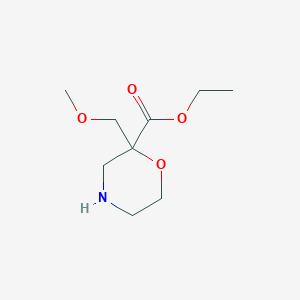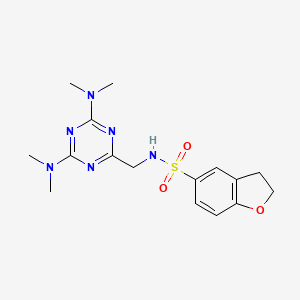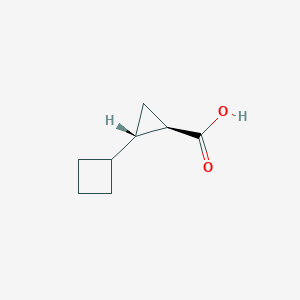
(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a functional group called the carboxyl group (-COOH). The “(1R,2S)” notation indicates that the compound has a specific stereochemistry, meaning that it exists in a specific three-dimensional arrangement .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray diffraction . The “(1R,2S)” notation in the name of the compound refers to the absolute configuration of the molecule, which can be determined using the Cahn-Ingold-Prelog rules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, similar compounds like menthol, which is a cyclic alcohol, are characterized by a minty odor and taste .Mécanisme D'action
The mechanism of action of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the central nervous system. This compound has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antitumor and neuroprotective properties, this compound has also been found to have anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, and has also been shown to reduce pain in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid is its unique structure, which makes it an interesting target for synthesis and study. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation of this compound is its limited availability, as it is a relatively new compound that is not widely studied.
Orientations Futures
There are many future directions for research on (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid. One area of research is in the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of research is in the study of this compound's mechanism of action, which could lead to a better understanding of its therapeutic potential. Additionally, future research could focus on the synthesis of this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid involves the use of a cyclopropanation reaction. This reaction involves the addition of a carbene to a double bond, forming a cyclopropane ring. In the case of this compound, the carbene is generated from a diazo compound, which is then added to a cyclobutene derivative. The resulting product is then converted to this compound through a series of chemical reactions.
Applications De Recherche Scientifique
(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid has been found to have potential therapeutic applications in a variety of areas. One area of research is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, and has also been shown to have antitumor activity in animal models. Another area of research is in the treatment of neurological disorders. This compound has been found to have neuroprotective properties, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPKUMLJROYWHA-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)
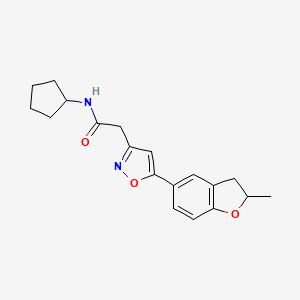
![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)
![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)
![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
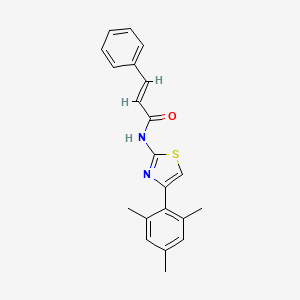
![4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile](/img/structure/B2749607.png)
![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)
![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)
